Dehydroaripiprazole

Descripción general

Descripción

Dehidroaripiprazol, también conocido como DM-14857, es el metabolito activo de la aripiprazol, un fármaco antipsicótico. La aripiprazol es metabolizada por las enzimas CYP3A4 y CYP2D6, formando principalmente dehidroaripiprazol. Este compuesto exhibe actividad antipsicótica equivalente a la aripiprazol .

Análisis Bioquímico

Biochemical Properties

Dehydroaripiprazole interacts with various enzymes and proteins. It has been shown to inhibit respiratory complex I through its ubiquinone-binding channel . This interaction can lead to mitochondrial toxicity, inducing robust declines in cellular ATP and viability .

Cellular Effects

This compound has a profound impact on cellular processes. It induces mitochondrial toxicity, leading to a significant decrease in cellular ATP and viability . This effect is more pronounced in ventral midbrain neurons than in forebrain neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting respiratory complex I through its ubiquinone-binding channel . This inhibition leads to mitochondrial toxicity and a decrease in cellular ATP .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to induce robust declines in cellular ATP and viability . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 into several components . These metabolic features suggest that co-administration of this compound with CYP3A4 or CYP2D6 inhibitors may potentially affect the compound’s pharmacokinetics .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Dehidroaripiprazol se sintetiza mediante la deshidrogenación del anillo de quinolona en aripiprazol. El proceso implica el uso de reactivos específicos y condiciones para lograr la transformación deseada. La ruta sintética detallada incluye los siguientes pasos:

Material de partida: Aripiprazol

Reactivos: Agentes deshidrogenantes específicos

Condiciones: Temperatura y presión controladas para facilitar la reacción de deshidrogenación.

Métodos de Producción Industrial

La producción industrial de dehidroaripiprazol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar un alto rendimiento y pureza. La producción se lleva a cabo en entornos controlados para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dehidroaripiprazol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir dehidroaripiprazol de nuevo a aripiprazol u otras formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de dehidroaripiprazol .

Aplicaciones Científicas De Investigación

Dehidroaripiprazol tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizado como estándar de referencia en química analítica para la cuantificación de aripiprazol y sus metabolitos.

Biología: Estudiado por sus interacciones con diversos objetivos biológicos, incluidos los receptores de serotonina.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos psiquiátricos como la esquizofrenia y el trastorno bipolar.

Industria: Utilizado en el desarrollo de nuevos fármacos y formulaciones antipsicóticas.

Mecanismo De Acción

Dehidroaripiprazol ejerce sus efectos al interactuar con objetivos moleculares y vías específicas. Actúa principalmente sobre los receptores de serotonina, en particular el receptor 5-HT1A, con una alta afinidad (Ki = 4.2 nM). El compuesto modula la actividad de los neurotransmisores, lo que lleva a sus efectos antipsicóticos. Las vías implicadas incluyen las vías de la serotonina y la dopamina, que desempeñan un papel crucial en la regulación del estado de ánimo y las funciones cognitivas .

Comparación Con Compuestos Similares

Compuestos Similares

Aripiprazol: El compuesto parental de dehidroaripiprazol, utilizado como agente antipsicótico.

Dehidroaripiprazol-d8: Un análogo deuterado de dehidroaripiprazol utilizado en estudios farmacocinéticos.

Singularidad

Dehidroaripiprazol es único debido a su formación metabólica específica a partir de aripiprazol y su actividad antipsicótica equivalente. A diferencia de otros metabolitos, conserva la eficacia terapéutica del compuesto parental, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos .

Propiedades

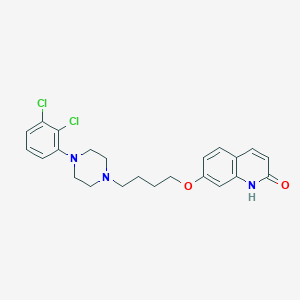

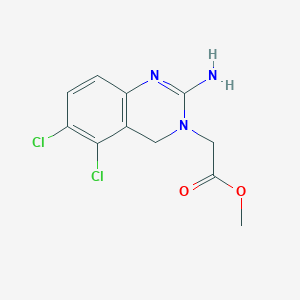

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONPRYEWWPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156225 | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129722-25-4 | |

| Record name | Dehydroaripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129722-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dehydroaripiprazole exert its therapeutic effect?

A1: Similar to aripiprazole, this compound exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , ] This means it can both activate and block these receptors, potentially leading to a more balanced modulation of dopamine and serotonin signaling in the brain, which is thought to contribute to its antipsychotic effects.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C23H27ClN4O2 and a molecular weight of 426.94 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques, including ultraviolet (UV) spectroscopy and mass spectrometry, have been utilized to characterize and quantify this compound in biological samples. [, , , ] These techniques provide information about the compound's structure and allow for its detection and measurement in different matrices.

Q4: How stable is this compound under various storage conditions?

A4: Research suggests that this compound is stable in dried blood spots stored at different temperatures (4°C, -80°C, room temperature) for varying durations (10 days, 1 month). [] Further investigation is needed to determine its stability in other matrices and under different conditions.

Q5: How is this compound metabolized and eliminated from the body?

A5: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, with some contribution from CYP2D6. [, , ] These enzymes convert it into inactive metabolites, which are then excreted from the body.

Q6: Do genetic variations in CYP enzymes affect this compound levels?

A6: Yes, genetic polymorphisms in CYP2D6, particularly the CYP2D6*10 allele prevalent in Asian populations, have been shown to influence this compound plasma concentrations. [, ] Individuals with certain CYP2D6 variations may exhibit altered metabolism and require dose adjustments.

Q7: Can other medications interfere with this compound metabolism?

A7: Yes, co-administration of this compound with drugs that induce or inhibit CYP3A4 or CYP2D6 can alter its plasma concentrations. [, , , , , , , ] For example, carbamazepine, a CYP3A4 inducer, significantly reduces plasma levels of both aripiprazole and this compound. [] Conversely, CYP2D6 inhibitors like paroxetine can increase aripiprazole levels. []

Q8: Does this compound interact with drug transporters?

A8: Aripiprazole and this compound have shown inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), drug efflux transporters in the intestine and blood-brain barrier. [, , ] This interaction could potentially lead to altered absorption and distribution of co-administered drugs that are substrates of these transporters.

Q9: What preclinical models have been used to study this compound?

A9: Preclinical studies have utilized various models, including isolated rat liver microsomes and knockout mouse models, to investigate this compound's metabolism, pharmacokinetics, and potential drug interactions. [, , ] These models provide valuable insights into the compound's behavior in vivo.

Q10: What analytical methods are commonly used to measure this compound concentrations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and tandem mass spectrometry (MS/MS), are widely employed for the quantification of this compound in biological matrices like plasma, serum, and dried blood spots. [, , , ]

Q11: Have these analytical methods been validated for accuracy and reliability?

A11: Yes, researchers have validated the analytical methods used to measure this compound concentrations according to established bioanalytical guidelines. [, ] These validations ensure the accuracy, precision, specificity, and reliability of the methods for research and clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)